2-Cyclopropyl-5-((3-methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
This compound belongs to the tetrahydropyrazolo[1,5-a]pyrazine scaffold, a heterocyclic system with demonstrated versatility in medicinal chemistry. The core structure features a bicyclic framework with substitutions at positions 2 and 5. In this derivative:
- Position 5: A 3-methylbenzyl sulfonyl group provides polarity (via the sulfonyl moiety) and moderate lipophilicity (via the methylbenzyl group), balancing solubility and membrane permeability .
The compound’s design aligns with kinase inhibitor pharmacophores, as sulfonyl groups often act as hydrogen bond acceptors in enzyme active sites .
Properties
IUPAC Name |
2-cyclopropyl-5-[(3-methylphenyl)methylsulfonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-13-3-2-4-14(9-13)12-23(21,22)19-7-8-20-16(11-19)10-17(18-20)15-5-6-15/h2-4,9-10,15H,5-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBLKBPICFPADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-5-((3-methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a novel compound belonging to the pyrazolo class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. The structure of this compound suggests various pharmacological properties that warrant detailed investigation.
Chemical Structure and Properties
- Molecular Formula : C16H19N3O3S
- Molecular Weight : 333.41 g/mol
- CAS Number : 2034606-17-0
The compound features a tetrahydropyrazolo framework which is known for its diverse biological activities. The presence of the sulfonyl group enhances its solubility and may influence its interaction with biological targets.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole compounds inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in cancer cell proliferation and survival . The specific activity of this compound against various cancer cell lines remains to be fully elucidated but is expected to parallel the activities observed in related pyrazole compounds.
Anti-inflammatory Effects
Pyrazole derivatives have also been recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies assessing similar compounds have demonstrated a reduction in inflammatory markers in cell cultures treated with these derivatives .
Antimicrobial Properties
The antimicrobial potential of pyrazole derivatives has been documented, showing effectiveness against various bacterial strains. The sulfonyl moiety in this compound may enhance its interaction with microbial targets, leading to increased efficacy against pathogens .
Study 1: Antitumor Activity Assessment
A study conducted on a series of pyrazole derivatives demonstrated that compounds structurally similar to this compound exhibited IC50 values in the micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with standard chemotherapeutics like doxorubicin showed a synergistic effect, enhancing overall cytotoxicity .
Study 2: Anti-inflammatory Mechanisms
In a separate investigation focusing on inflammatory diseases, pyrazole derivatives were tested for their ability to inhibit TNF-alpha production in activated macrophages. Results indicated a significant decrease in TNF-alpha levels when treated with these compounds compared to controls. This suggests that this compound may possess similar anti-inflammatory properties .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 5
Sulfonyl Group Modifications
2-Cyclopropyl-5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine ():
- The 2,6-difluorophenyl sulfonyl group introduces electronegative fluorine atoms, which may enhance metabolic stability and binding affinity through halogen bonding. However, increased polarity could reduce cell permeability compared to the 3-methylbenzyl analog.
Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate ():
- Replacing sulfonyl with a furan-carbonyl group reduces hydrogen bonding capacity. The ester at position 2 may serve as a prodrug moiety, but the lack of sulfonyl functionality likely diminishes kinase inhibitory activity.
Non-Sulfonyl Substitutions
Substituent Variations at Position 2
- The lack of substitution at position 5 simplifies the structure but may limit biological activity .
- However, the absence of a position 5 substituent likely reduces target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
